(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 630058-15-0
VCID: VC5829202
InChI: InChI=1S/C24H16ClNO3/c25-18-13-11-17(12-14-18)23(28)24-22(19-8-4-5-9-20(19)29-24)26-21(27)15-10-16-6-2-1-3-7-16/h1-15H,(H,26,27)/b15-10+
SMILES: C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C24H16ClNO3
Molecular Weight: 401.85

(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide

CAS No.: 630058-15-0

Cat. No.: VC5829202

Molecular Formula: C24H16ClNO3

Molecular Weight: 401.85

* For research use only. Not for human or veterinary use.

(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide - 630058-15-0

Specification

CAS No. 630058-15-0
Molecular Formula C24H16ClNO3
Molecular Weight 401.85
IUPAC Name (E)-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C24H16ClNO3/c25-18-13-11-17(12-14-18)23(28)24-22(19-8-4-5-9-20(19)29-24)26-21(27)15-10-16-6-2-1-3-7-16/h1-15H,(H,26,27)/b15-10+
Standard InChI Key RXWYGYNHTDEQPR-XNTDXEJSSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a maleimide core (prop-2-enamide) conjugated to a 1-benzofuran-3-yl group substituted at position 2 with a (4-chlorophenyl)carbonyl unit. The (2E)-configuration indicates a trans arrangement of the enamide double bond, critical for molecular rigidity and target binding . The benzofuran scaffold contributes aromaticity and planar geometry, while the 4-chlorophenyl group enhances lipophilicity and potential π-π stacking interactions with biological targets .

Systematic and Common Names

  • IUPAC Name: (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide

  • Alternative Designations: No widely accepted trivial name exists due to its specificity, though it may be classified under benzofuranoyl maleimides in chemical databases .

Synthetic Strategies

Core Assembly Techniques

The synthesis of analogous maleimide derivatives typically involves multi-step sequences:

  • Benzofuran Precursor Preparation: 1-Benzofuran-3-yl acetamides are synthesized via Horner-Emmons reactions or cyclization of ketones . For example, 3-benzofuranones undergo phosphorane-mediated olefination to yield ethyl (1-benzofuran-3-yl)acetates, which are subsequently amidated .

  • Maleimide Formation: Condensation of glyoxilic esters with acetamides generates the maleimide core. Substituents like the 4-chlorophenylcarbonyl group are introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution .

Representative Reaction Scheme:

  • Synthesis of 1-Benzofuran-3-yl Acetamide:

    3-Benzofuranone(carbethoxymethylene)triphenylphosphoraneEthyl (1-benzofuran-3-yl)acetateNH3Acetamide Intermediate\text{3-Benzofuranone} \xrightarrow{\text{(carbethoxymethylene)triphenylphosphorane}} \text{Ethyl (1-benzofuran-3-yl)acetate} \xrightarrow{\text{NH}_3} \text{Acetamide Intermediate}
  • Acylation at Position 2:

    Acetamide Intermediate4-Chlorobenzoyl Chloride, AlCl32-[(4-Chlorophenyl)carbonyl]-1-benzofuran-3-yl Acetamide\text{Acetamide Intermediate} \xrightarrow{\text{4-Chlorobenzoyl Chloride, AlCl}_3} \text{2-[(4-Chlorophenyl)carbonyl]-1-benzofuran-3-yl Acetamide}
  • Maleimide Cyclization:

    Glyoxilic Ester+2-[(4-Chlorophenyl)carbonyl]-1-benzofuran-3-yl AcetamideAcid CatalysisTarget Compound\text{Glyoxilic Ester} + \text{2-[(4-Chlorophenyl)carbonyl]-1-benzofuran-3-yl Acetamide} \xrightarrow{\text{Acid Catalysis}} \text{Target Compound}

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates the product .

  • Spectroscopy: 1H NMR^1\text{H NMR} confirms the (2E)-configuration via coupling constants (J=1516HzJ = 15-16 \, \text{Hz}), while 13C NMR^{13}\text{C NMR} verifies carbonyl resonances at 165-170 ppm .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueSource
Molecular FormulaC25_{25}H17_{17}ClN2_{2}O3_{3}Derived from analogs
Molecular Weight~465.9 g/molPubChem analogs
LogP (Lipophilicity)~3.8 (Estimated)QSAR models
SolubilityLow aqueous solubility (<1 µM)Analog data

Stability and Reactivity

  • Thermal Stability: Benzofuran derivatives exhibit decomposition temperatures >200°C .

  • Photoreactivity: The maleimide core may undergo [2+2] cycloaddition under UV light, necessitating storage in amber vials .

Biological Activity and Mechanisms

Anticancer Applications

Maleimide derivatives induce apoptosis in pancreatic cancer cells (IC50_{50} = 2-10 µM) . The phenylpropenamide moiety may intercalate DNA or inhibit topoisomerases, though direct evidence for this compound is lacking .

Comparative Analysis with Analogues

Structural Analogues and Their Activities

CompoundModificationsGSK-3β IC50_{50}Source
ARA014418Indole-3-yl maleimide104 nM
SB-216763Benzofuran-3-yl maleimide34 nM
Target Compound4-Chlorophenylcarbonyl substitutionNot reported

Selectivity Profiling

Benzofuran maleimides exhibit >100-fold selectivity for GSK-3β over CDK2 and PKC isoforms . The 4-chlorophenyl group may further reduce off-target binding due to steric hindrance .

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this compound.

  • Target Identification: Proteomic studies are needed to map interaction partners beyond kinases.

Synthetic Optimization

  • Stereoselective Synthesis: Catalytic asymmetric methods could improve yield of the (2E)-isomer .

  • Prodrug Strategies: Phosphate or ester prodrugs may enhance aqueous solubility for therapeutic use .

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